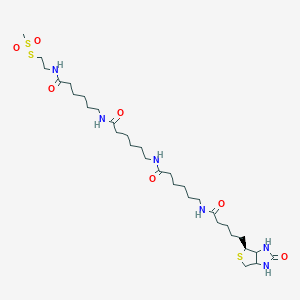
(R)-去甲西酞普兰盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“®-Desmethyl Citalopram Hydrochloride” is a derivative of Citalopram . Citalopram is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) . These medicines are thought to work by increasing the activity of a chemical called serotonin in the brain .
科学研究应用
Neuroscience: Neurotransmitter Monitoring
®-Desmethyl Citalopram Hydrochloride, as a derivative of citalopram, is used in neuroscience to understand the modulation of serotonin levels in the brain. It serves as a tool to study the effects of selective serotonin reuptake inhibitors (SSRIs) on neurotransmission, which is crucial for treating depression and other psychiatric disorders .
Pharmacology: Drug Efficacy and Side Effects
In pharmacology, this compound is instrumental in researching the efficacy of antidepressants. It helps in examining the pharmacodynamics and pharmacokinetics of drugs, understanding their therapeutic effects, and monitoring side effects, including drug interactions and contraindications .
Biochemistry: Enzyme Activity Studies
Biochemists utilize ®-Desmethyl Citalopram Hydrochloride to study its influence on various enzymes involved in neurotransmitter pathways. It’s particularly useful in assays that measure the activity of enzymes like monoamine oxidase and others relevant to serotonin metabolism .
Medical Diagnostics: Biomarker Detection
In medical diagnostics, the compound is used as a biomarker to diagnose and monitor the progression of depression and related disorders. It aids in the development of diagnostic tests that measure drug levels in biological samples, ensuring proper dosing and treatment monitoring .
Environmental Science: Ecotoxicology
Environmental scientists use ®-Desmethyl Citalopram Hydrochloride to study the impact of pharmaceuticals on aquatic life. It’s used in ecotoxicology to assess the risk and effects of SSRIs on non-target organisms in the environment .
Analytical Chemistry: Sensor Development
Analytical chemists develop sensors using ®-Desmethyl Citalopram Hydrochloride for rapid and selective detection of citalopram in various samples. These sensors are crucial for quality control in pharmaceutical manufacturing and for environmental monitoring .
Optical Detection: Fluorescence Quenching Studies
The compound’s role in optical detection involves the development of fluorescent probes for rapid detection. This application is significant in creating sensitive assays for research and clinical diagnostics .
Sediment-Water Systems: Interaction Studies
Research on the interaction of ®-Desmethyl Citalopram Hydrochloride with suspended sediments in water systems provides insights into the environmental fate of pharmaceuticals. This knowledge is essential for developing strategies to mitigate the environmental impact of drug residues .
作用机制
Target of Action
The primary target of ®-Desmethyl Citalopram Hydrochloride, like its parent compound Citalopram, is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) at the terminals and cell bodies of serotonergic neurons .
Mode of Action
®-Desmethyl Citalopram Hydrochloride, as an SSRI, inhibits the reuptake of serotonin (5-HT) in the central nervous system (CNS), potentially through the inhibition of the serotonin transporter (SLC6A4) . This inhibition leads to an increase in the extracellular levels of 5-HT, enhancing serotonergic transmission .
Biochemical Pathways
The biochemical pathways affected by ®-Desmethyl Citalopram Hydrochloride involve the serotonergic system. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is why SSRIs are often used in the treatment of depression .
Pharmacokinetics
The pharmacokinetics of ®-Desmethyl Citalopram Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The clearance of the R-enantiomer is slower than the clearance of the S-enantiomer . The metabolic clearance of citalopram was found to be 8.6 L/h for R-citalopram . The clearance of desmethylcitalopram was 23.8 L/h for R-Desmethyl Citalopram . These properties can impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of ®-Desmethyl Citalopram Hydrochloride’s action involve the potentiation of serotonergic activity in the CNS. This can lead to various effects such as mood elevation, reduction in anxiety, and other changes associated with increased serotonergic activity .
属性
IUPAC Name |
(1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZNULSIBGJPJ-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675805 |
Source


|
| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144010-85-5 |
Source


|
| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)



![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)




![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)

